4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549043-58-3
VCID: VC11824196
InChI: InChI=1S/C18H24N6S/c1-12-13(2)20-18(25-3)22-17(12)24-10-8-23(9-11-24)15-6-7-19-16(21-15)14-4-5-14/h6-7,14H,4-5,8-11H2,1-3H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C
Molecular Formula: C18H24N6S
Molecular Weight: 356.5 g/mol

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

CAS No.: 2549043-58-3

Cat. No.: VC11824196

Molecular Formula: C18H24N6S

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine - 2549043-58-3

Specification

CAS No. 2549043-58-3
Molecular Formula C18H24N6S
Molecular Weight 356.5 g/mol
IUPAC Name 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C18H24N6S/c1-12-13(2)20-18(25-3)22-17(12)24-10-8-23(9-11-24)15-6-7-19-16(21-15)14-4-5-14/h6-7,14H,4-5,8-11H2,1-3H3
Standard InChI Key FQSQGXWRABHNEN-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C

Introduction

Molecular Structure and Chemical Properties

Structural Elucidation

The compound’s structure comprises three key components:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substituents at positions 4, 5, and 6 include a piperazine group, methyl groups, and a methylsulfanyl group, respectively.

  • Piperazine Linkage: A six-membered diamine ring connecting the central pyrimidine to a 2-cyclopropylpyrimidin-4-yl group. This moiety enhances conformational flexibility and potential receptor-binding interactions.

  • Cyclopropylpyrimidine and Methylsulfanyl Groups: The cyclopropyl ring introduces steric constraints, while the methylsulfanyl group (S-CH₃) contributes to hydrophobic interactions and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₆S
Molecular Weight356.5 g/mol
IUPAC Name4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4)SC)C
Topological Polar Surface Area98.4 Ų

Synthesis and Chemical Reactivity

Key Challenges:

  • Steric hindrance from the cyclopropyl group may necessitate optimized catalysts (e.g., palladium with bulky ligands).

  • Selective methylation at positions 5 and 6 requires careful control of reaction conditions to avoid over-alkylation.

Pharmacological Significance

Biological Activity

The compound’s structural features align with known bioactive molecules, suggesting several mechanisms of action:

Kinase Inhibition

The pyrimidine-piperazine scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR). Molecular docking studies predict that the cyclopropyl group stabilizes hydrophobic pockets in kinase ATP-binding domains.

Table 2: Hypothesized Biological Targets

Target ClassPotential ApplicationMechanism
Tyrosine KinasesOncology (e.g., leukemia)ATP-competitive inhibition
Dihydrofolate ReductaseAntimicrobial therapyFolate pathway disruption
5-HT ReceptorsNeuropsychiatric disordersSerotonin modulation

Research Applications and Future Directions

Current Applications

  • Lead Optimization: Serving as a scaffold for structure-activity relationship (SAR) studies to enhance selectivity for kinase targets.

  • Prodrug Development: The methylsulfanyl group is a candidate for prodrug conversion (e.g., oxidation to sulfoxide) to improve solubility.

Future Research Priorities

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets.

  • Toxicological Profiling: Evaluating hepatotoxicity and off-target effects in primary human cell lines.

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